molecular formula C16H15F2NO2 B5958944 N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide

N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide

Cat. No.: B5958944
M. Wt: 291.29 g/mol
InChI Key: KAHZSDSIGIQWLK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide is an organic compound characterized by the presence of difluorophenyl and methylphenoxy groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methylphenol.

    Formation of Intermediate: The 2,4-difluoroaniline is reacted with a suitable acylating agent to form an intermediate acylated product.

    Coupling Reaction: The intermediate is then coupled with 3-methylphenol under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Studies: It may be used in biological assays to investigate its effects on various biological pathways.

    Materials Science: The compound can be explored for its properties in the development of new materials or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(4-methylphenoxy)propanamide: Similar structure with a different position of the methyl group.

    N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)propanamide: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide is unique due to its specific combination of difluorophenyl and methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-15-7-6-12(17)9-14(15)18/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZSDSIGIQWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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